1-(Bromomethyl)-2,4,5-trifluoro-3-methoxybenzene

Description

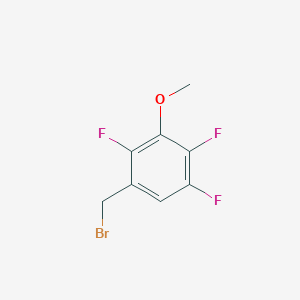

Chemical Name: 1-(Bromomethyl)-2,4,5-trifluoro-3-methoxybenzene

CAS Number: 13332-24-6

Molecular Formula: C₇H₄BrF₃O

Molecular Weight: 241.01 g/mol

Structural Features: This compound features a benzene ring substituted with a bromomethyl (-CH₂Br) group at position 1, three fluorine atoms at positions 2, 4, and 5, and a methoxy (-OCH₃) group at position 3. The combination of electron-withdrawing (fluorine) and electron-donating (methoxy) substituents creates a unique electronic environment, influencing its reactivity and applications in organic synthesis .

Properties

IUPAC Name |

1-(bromomethyl)-2,4,5-trifluoro-3-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3O/c1-13-8-6(11)4(3-9)2-5(10)7(8)12/h2H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWHVEXXSURGJNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1F)F)CBr)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-2,4,5-trifluoro-3-methoxybenzene typically involves the bromination of a suitable precursor. One common method is the bromination of 2,4,5-trifluoro-3-methoxytoluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through distillation or recrystallization to ensure high purity.

Chemical Reactions Analysis

Nucleophilic Substitution

The bromomethyl group undergoes SN1/SN2 mechanisms , sensitive to reaction conditions:

-

SN2 reactions : Polar aprotic solvents (e.g., DMF) enable substitution with nucleophiles (e.g., water, alcohols, amines).

-

SN1 pathway : Likely under protic conditions (e.g., H₂O/ROH) due to carbocation stability from adjacent electron-withdrawing trifluoromethoxy groups.

Hydrolysis

Hydrolysis of the bromomethyl group produces a hydroxymethyl derivative:

This reaction is catalyzed by acidic or basic conditions .

Electrophilic Aromatic Substitution (EAS)

The trifluoromethoxy group is strongly electron-withdrawing, directing EAS to positions meta to itself. The methoxy group (activating) may compete, but the trifluoromethoxy group dominates due to its stronger deactivating effect.

Key Reaction Tables

Environmental and Stability Considerations

Scientific Research Applications

1-(Bromomethyl)-2,4,5-trifluoro-3-methoxybenzene has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the development of bioactive compounds and enzyme inhibitors.

Medicine: Potential use in the synthesis of drugs targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-2,4,5-trifluoro-3-methoxybenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, making it suitable for use in drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Below is a comparative analysis of 1-(bromomethyl)-2,4,5-trifluoro-3-methoxybenzene with other bromomethyl-substituted aromatic compounds, highlighting substituent effects, reactivity, and applications.

Table 1: Structural and Functional Comparison

Biological Activity

1-(Bromomethyl)-2,4,5-trifluoro-3-methoxybenzene is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this compound, summarizing research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

1-(Bromomethyl)-2,4,5-trifluoro-3-methoxybenzene features a bromomethyl group and a trifluoromethyl group attached to a methoxy-substituted benzene ring. The presence of fluorine atoms is known to enhance the compound's lipophilicity and binding affinity to biological targets, which can be crucial for its pharmacological activity.

Biological Activity Overview

Research indicates that 1-(Bromomethyl)-2,4,5-trifluoro-3-methoxybenzene exhibits significant antimicrobial and anticancer properties. The following sections detail these activities based on various studies.

Antimicrobial Activity

The compound has been investigated for its effectiveness against various bacterial strains. In particular:

- Mechanism of Action : The antimicrobial activity may stem from the compound's ability to disrupt bacterial cell membranes or inhibit essential enzymatic pathways. The trifluoromethyl group contributes to increased hydrophobic interactions with bacterial membranes.

- Case Study Findings : In laboratory settings, 1-(Bromomethyl)-2,4,5-trifluoro-3-methoxybenzene demonstrated notable inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anticancer Activity

The anticancer potential of the compound has also been explored:

- Cell Lines Tested : Studies have utilized various cancer cell lines including HeLa (cervical cancer) and A549 (lung cancer) cells to evaluate the antiproliferative effects of the compound.

- Findings : Results indicated that 1-(Bromomethyl)-2,4,5-trifluoro-3-methoxybenzene inhibited cell proliferation with IC50 values ranging from 15 µM to 30 µM across different cell lines .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 20 |

| A549 | 25 |

The biological activity of 1-(Bromomethyl)-2,4,5-trifluoro-3-methoxybenzene can be attributed to several mechanisms:

- Cell Membrane Disruption : The lipophilic nature of the trifluoromethyl group enhances membrane permeability, leading to cell lysis in susceptible bacteria.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in bacterial metabolism or cancer cell proliferation.

Research Findings and Implications

Recent studies emphasize the importance of fluorinated compounds in drug design due to their enhanced metabolic stability and binding properties. The incorporation of trifluoromethyl groups has been shown to improve the pharmacological profiles of various lead compounds .

Q & A

Q. What are the common synthetic routes for preparing 1-(bromomethyl)-2,4,5-trifluoro-3-methoxybenzene?

The compound can be synthesized via bromination of its alcohol precursor (e.g., 2,4,5-trifluoro-3-methoxybenzyl alcohol) using phosphorus tribromide (PBr₃) in dichloromethane (DCM). The reaction typically proceeds at 0–20°C for 1–2 hours, followed by quenching with saturated NaHCO₃ and purification via silica gel chromatography (yields ~70–87%) . Alternative methods include bromination with HBr/CuBr in acetic acid under controlled conditions, though this may require optimization for regioselectivity .

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substituent positions and purity (e.g., chemical shifts for bromomethyl and methoxy groups) .

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) for molecular weight validation .

- HPLC: To assess purity, especially when synthesizing derivatives .

Q. How does the bromomethyl group influence the compound’s reactivity?

The bromomethyl (-CH₂Br) group acts as a strong electrophile, enabling nucleophilic substitution reactions (e.g., alkylation of amines or thiols). This reactivity is exploited in synthesizing intermediates for pharmaceuticals or ligands .

Q. What purification methods are effective for isolating this compound?

Silica gel column chromatography using ethyl acetate/hexane gradients is widely employed. For thermally stable derivatives, recrystallization in solvents like DCM/hexane may be used .

Advanced Research Questions

Q. How do electron-withdrawing substituents (F, OMe) affect reaction pathways in this compound?

The trifluoromethyl and methoxy groups alter electron density on the aromatic ring, directing electrophilic substitution to specific positions. For example, fluorine’s inductive electron-withdrawing effect deactivates the ring, while methoxy’s resonance donation can activate para/ortho positions. These effects must be modeled computationally (e.g., DFT) to predict regioselectivity in cross-coupling reactions .

Q. How can crystallographic data contradictions be resolved during structural analysis?

Use programs like SHELXL for small-molecule refinement, which handles high-resolution or twinned data. Cross-validate with spectroscopic data (NMR, MS) and consider alternative space groups if initial models show poor fit (R-factor > 5%) .

Q. What are the applications of this compound in synthesizing bioactive molecules?

It serves as a key building block for:

Q. What precautions are necessary for handling and storing this compound?

Store at 2–8°C in amber vials to prevent light-induced degradation. Use inert atmospheres (N₂/Ar) during reactions to avoid moisture sensitivity. Always employ PPE (gloves, goggles) and work in fume hoods due to its lachrymatory and alkylating properties .

Q. Methodological Notes

- Synthetic Optimization: For improved yields, monitor reaction progress via TLC and adjust stoichiometry of PBr₃ to alcohol (1:1 molar ratio recommended) .

- Data Validation: Combine multiple characterization techniques (e.g., NMR with X-ray crystallography) to resolve structural ambiguities, especially when substituent effects complicate spectral interpretation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.